molecular formula C14H19N5O B12595615 Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)- CAS No. 600179-69-9

Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-

Cat. No.: B12595615
CAS No.: 600179-69-9
M. Wt: 273.33 g/mol
InChI Key: AKIHOLUUGPEBAM-UHFFFAOYSA-N
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Description

This urea derivative features a 7-methyl-1,8-naphthyridin-2-yl group linked via a urea moiety to a 4-aminobutyl chain. The 1,8-naphthyridine core is renowned for its pharmacological versatility, including antibacterial, anti-inflammatory, and anticancer properties . The 4-aminobutyl substituent may enhance aqueous solubility, influencing pharmacokinetic profiles .

Properties

CAS No.

600179-69-9

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

1-(4-aminobutyl)-3-(7-methyl-1,8-naphthyridin-2-yl)urea

InChI

InChI=1S/C14H19N5O/c1-10-4-5-11-6-7-12(18-13(11)17-10)19-14(20)16-9-3-2-8-15/h4-7H,2-3,8-9,15H2,1H3,(H2,16,17,18,19,20)

InChI Key

AKIHOLUUGPEBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)NCCCCN

Origin of Product

United States

Biological Activity

Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-, commonly referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a urea moiety with a naphthyridine scaffold. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and immunology.

  • Chemical Formula : C14H19N5O
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 600179-69-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and immune modulation. The naphthyridine structure is known for its ability to bind to specific receptors and enzymes, influencing cellular pathways critical for tumor growth and immune responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. Specifically, research has demonstrated that naphthyridine-based ureas can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of PD-L1 and VEGFR-2 :
    • A study assessed the effects of several urea derivatives on PD-L1 and VEGFR-2 expression in colorectal cancer cells (HT-29). The results indicated that certain derivatives significantly reduced PD-L1 levels and inhibited VEGFR-2 activity, which are critical pathways in tumor immune evasion and angiogenesis, respectively .
  • Selectivity Index :
    • The selectivity index (SI) was calculated to evaluate the efficacy of these compounds against cancer cells compared to normal cells. Compounds with SI values below 1 indicated poor selectivity, while those above 1 demonstrated promising anticancer properties. For instance, urea derivatives C.12 and C.14 showed significant tumor-selective inhibition .

Immunomodulatory Effects

The compound's ability to modulate immune responses has also been investigated:

  • Impact on Immune Cell Function :
    • Urea derivatives have been shown to affect the function of immune cells such as Jurkat T-cells. By modulating CD11b expression, these compounds may enhance immune responses against tumors .

Table 1: Inhibitory Effects on PD-L1 and VEGFR-2

CompoundPD-L1 Inhibition (%) at 20 µMVEGFR-2 Inhibition (%) at 20 µM
Control100100
Sorafenib96 ± 49132 ± 15
C.1225 ± 530 ± 10
C.1445 ± 11228 ± 66

Data represents mean values from three experiments .

Case Study: Antiproliferative Activity

In a recent investigation involving various benzylethylenearyl ureas, including derivatives similar to N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-:

  • Cell Lines Tested : HEK-293 (normal), HT-29 (colorectal cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • Findings : Certain derivatives exhibited over 50% inhibition of cell proliferation in co-culture assays, indicating their potential as effective therapeutic agents against multiple cancer types .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected 1,8-Naphthyridine Derivatives
Compound Name Substituents/Linkers Key Functional Groups Biological Activity Reference
Target Urea Compound Urea, 4-aminobutyl, 7-methyl Urea, amine Under investigation -
N,N'-Bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (II) Carboxamide, benzene Carboxamide Molecular recognition
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide Acetamide Amide Antibacterial
7-Hydroxy-4-morpholinomethyl-1,8-naphthyridine Morpholine, hydroxy Ether, amine Antitubercular
3-(4-Hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-propenone Chalcone, phenyl Ketone, hydroxy Synthetic intermediate

Key Observations :

  • This may enhance binding affinity in receptor-ligand interactions .

Key Observations :

  • The target compound’s synthesis likely involves coupling 7-methyl-1,8-naphthyridin-2-amine with a 4-aminobutyl isocyanate, analogous to methods in .
  • Co-crystallization strategies (e.g., ) could stabilize the urea derivative for structural analysis.
Table 3: Binding Constants (Kb) and Activity Profiles
Compound Kb (M⁻¹) Activity Reference
Target Urea Compound Not reported Pending pharmacological studies -
N,N'-Bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (II) 1.2 × 10⁴ High receptor affinity
N-(Pyridin-2-yl)-N’-substituted ureas 10³–10⁵ Substituent-dependent complexation
7-Methyl-1,8-naphthyridine acetamide N/A Antibacterial (MIC: 2–8 µg/mL)

Key Observations :

  • Urea derivatives (e.g., ) exhibit strong binding (Kb ~10³–10⁵ M⁻¹), suggesting the target compound may share similar or enhanced affinity due to its flexible 4-aminobutyl chain.

Hydrogen Bonding and Crystal Packing

The target urea compound’s NH groups can act as hydrogen bond donors/acceptors, unlike acetamide (single NH) or carboxamide (two NH) linkers. demonstrates that N-(7-methyl-1,8-naphthyridin-2-yl)acetamide forms O–H⋯N and N–H⋯O bonds in co-crystals, while the urea derivative could form more extensive networks, improving stability or solubility .

Preparation Methods

Synthesis via Urea Derivatives

One effective method involves the synthesis of urea derivatives through the reaction of 7-methyl-1,8-naphthyridine with a suitable amine. The general steps include:

  • Step 1: Formation of the Isocyanate

    The corresponding isocyanate is generated from the reaction of phosgene or another suitable reagent with an amine derivative.

  • Step 2: Reaction with Amine

    The isocyanate is then reacted with 4-aminobutylamine to form the desired urea compound. This step typically occurs under controlled conditions to ensure high yield and purity.

Alternative Synthetic Routes

Additional synthetic strategies may include:

  • Use of Coupling Agents : Employing coupling agents such as carbodiimides to facilitate the reaction between the amine and isocyanate.

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate the reaction rates and improve yields.

The efficiency of these methods can be evaluated based on yield and purity. Typical yields for the synthesis of urea derivatives range from 60% to 85%, depending on the specific conditions used (e.g., temperature, solvent choice).

Method Yield (%) Purity (%) Notes
Direct Reaction 70-85 >95 Standard method
Microwave-Assisted Synthesis 60-80 >90 Faster reaction times
Coupling Agent Utilization 75-90 >95 Enhanced reaction efficiency

Recent studies have highlighted the importance of structural modifications in enhancing the pharmacological properties of naphthyridine-based ureas. For instance, derivatives with hydrophilic groups have shown improved aqueous solubility and bioactivity, making them suitable candidates for drug development.

The preparation of Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)- involves a variety of synthetic strategies that can be optimized for yield and purity. Ongoing research continues to explore modifications that enhance its therapeutic potential, emphasizing the compound's relevance in medicinal chemistry.

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